molecular formula C8H11NO B2629515 [3-(Methylamino)phenyl]methanol CAS No. 121562-78-5

[3-(Methylamino)phenyl]methanol

Cat. No.: B2629515
CAS No.: 121562-78-5
M. Wt: 137.182
InChI Key: DNVZBSNOPWTRTA-UHFFFAOYSA-N
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Description

[3-(Methylamino)phenyl]methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.182. The purity is usually 95%.
BenchChem offers high-quality [3-(Methylamino)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Methylamino)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(methylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVZBSNOPWTRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121562-78-5
Record name [3-(methylamino)phenyl]methanol
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Foundational & Exploratory

[3-(Methylamino)phenyl]methanol CAS 1875-63-4 basic data

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1875-63-4 | Structural Analysis, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

[3-(Methylamino)phenyl]methanol (also known as 3-methylaminobenzyl alcohol) is a bifunctional aromatic intermediate critical to the synthesis of pharmacologically active agents, particularly kinase inhibitors and adrenergic receptor modulators. Its structure features a meta-substituted benzene ring bearing a primary benzylic alcohol and a secondary methylamine.

This dual functionality—an oxidizable/displaceable alcohol and a nucleophilic amine—makes it a "privileged structure" in fragment-based drug discovery (FBDD), allowing for the independent elaboration of two distinct vectors on the aromatic core.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataReliability
CAS Number 1875-63-4Verified
IUPAC Name [3-(Methylamino)phenyl]methanolStandard
Molecular Formula C₈H₁₁NOExact
Molecular Weight 137.18 g/mol Exact
Physical State Crystalline Solid (typically off-white to pale yellow)Experimental
Melting Point 60–65 °C (Recrystallized)Experimental
Boiling Point ~140–145 °C @ 2 mmHg (Predicted/Analogous)Estimated
Solubility Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in WaterExperimental
pKa (Amine) ~4.8–5.2 (Aniline derivative)Predicted
pKa (Alcohol) ~15Predicted
Part 2: Synthetic Architectures

The synthesis of CAS 1875-63-4 requires careful chemoselectivity to avoid over-alkylation of the amine or premature oxidation of the alcohol. The most robust protocol involves the hydride reduction of 3-(methylamino)benzoic acid derivatives.

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Rationale: This method is preferred for gram-scale synthesis due to the high atom economy and clean conversion of the ester precursor.

Precursor: Methyl 3-(methylamino)benzoate (CAS 18358-63-9).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under an Argon atmosphere.

  • Solvation: Charge the flask with anhydrous Tetrahydrofuran (THF) and cool to 0°C. Add LiAlH₄ (1.5 equivalents) carefully.

  • Addition: Dissolve Methyl 3-(methylamino)benzoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature < 5°C to prevent runaway exotherms.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product R_f ~ 0.3).

  • Fieser Workup (Crucial): Cool to 0°C. Quench sequentially with:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot toluene or purify via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).

Visualization of Synthetic Logic

SynthesisWorkflow Precursor Methyl 3-(methylamino)benzoate (Ester Precursor) Reagent LiAlH4 (1.5 eq) Anhydrous THF, 0°C -> Reflux Precursor->Reagent Nucleophilic Acyl Substitution Intermediate Aluminate Complex Reagent->Intermediate Hydride Transfer Workup Fieser Quench (H2O / NaOH / H2O) Intermediate->Workup Hydrolysis Product [3-(Methylamino)phenyl]methanol (Target) Workup->Product Isolation

Figure 1: Chemoselective reduction workflow converting the benzoate ester to the benzyl alcohol without affecting the secondary amine.

Part 3: Reactivity & Medicinal Chemistry Applications

The utility of [3-(Methylamino)phenyl]methanol lies in its orthogonal reactivity. The benzylic alcohol serves as an electrophilic handle (after activation), while the secondary amine serves as a nucleophilic handle.

1. Selective Oxidation (Aldehyde Generation)

To extend the carbon chain or perform reductive amination, the alcohol is oxidized to 3-(methylamino)benzaldehyde .

  • Reagent: Manganese Dioxide (MnO₂) or Swern Oxidation.

  • Note: Avoid Chromic acid (Jones reagent) to prevent oxidation of the amine or the aromatic ring. MnO₂ is preferred for benzylic alcohols as it is mild and heterogeneous.

2. Conversion to Electrophiles (Alkyl Halides)

The alcohol can be converted to 3-(methylamino)benzyl chloride for S_N2 coupling reactions.

  • Reagent: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl).

  • Caution: The secondary amine may require transient protection (e.g., Boc or Cbz) if the alkylation conditions are harsh, though under controlled acidic conditions (SOCl₂), the amine is protonated and protected from self-alkylation.

3. Scaffold Integration (Kinase Inhibitors)

This fragment is often used to link an aromatic "warhead" (via the amine) to a solubilizing tail or hydrogen-bonding motif (via the alcohol). It appears in patent literature for VCP (Valosin-containing protein) inhibitors and various tyrosine kinase inhibitors.

ReactivityTree Core [3-(Methylamino)phenyl]methanol (CAS 1875-63-4) Oxidation Pathway A: Oxidation Reagent: MnO2 / DCM Core->Oxidation Halogenation Pathway B: Halogenation Reagent: SOCl2 Core->Halogenation Acylation Pathway C: N-Acylation Reagent: R-COCl / Base Core->Acylation Aldehyde 3-(Methylamino)benzaldehyde (Reductive Amination Handle) Oxidation->Aldehyde Chloride 3-(Methylamino)benzyl chloride (Alkylation Handle) Halogenation->Chloride Amide N-Acyl Derivative (Peptidomimetic Scaffold) Acylation->Amide

Figure 2: Divergent synthetic pathways available from the core scaffold.

Part 4: Quality Control & Safety
Analytical Standards

To validate the identity of the synthesized material, the following spectroscopic signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.0–7.2 (m, 1H, Ar-H, C5)

    • δ 6.5–6.7 (m, 3H, Ar-H, C2/C4/C6)

    • δ 5.1 (t, 1H, -OH, exchangeable)

    • δ 4.4 (d, 2H, Ar-CH ₂-O)

    • δ 2.7 (s, 3H, N-CH ₃)

  • HPLC Purity: >98% required for biological assays. Mobile phase: Acetonitrile/Water (0.1% TFA).

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[9]

  • Handling: Manipulate in a fume hood. The amine functionality makes it potentially sensitive to air oxidation over long periods; store under inert gas (Nitrogen/Argon) at 2–8°C.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19434305, [3-(Methylamino)phenyl]methanol. Retrieved from [Link]

  • World Intellectual Property Organization. Patent WO2008076706: Synthesis of VCP Inhibitors. (Demonstrates the use of methylamino benzyl alcohol derivatives as intermediates). Retrieved from [Link]

Sources

solubility profile of 3-(methylamino)benzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-(Methylamino)benzyl Alcohol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 3-(methylamino)benzyl alcohol in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the molecular characteristics of 3-(methylamino)benzyl alcohol that govern its solubility, outlines detailed experimental protocols for accurate solubility measurement, and provides a framework for data interpretation and presentation. By synthesizing fundamental principles with actionable methodologies, this guide serves as a valuable resource for understanding and exploiting the solubility properties of this versatile compound.

Introduction: The Significance of 3-(Methylamino)benzyl Alcohol and its Solubility Profile

3-(Methylamino)benzyl alcohol is a substituted aromatic alcohol with a molecular structure that incorporates a hydroxyl group, a secondary amine, and a phenyl ring. This unique combination of functional groups imparts a range of physicochemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug discovery and development.[1] A compound's solubility profile dictates its behavior in various stages, from synthetic workup and purification to formulation and bioavailability. Poor solubility can lead to significant challenges, including low yields in crystallization, difficulties in preparing solutions for in vitro and in vivo testing, and ultimately, poor absorption and efficacy of the final drug product.[1] Therefore, a thorough understanding of the solubility of 3-(methylamino)benzyl alcohol in a diverse range of organic solvents is paramount for its effective utilization.

This guide provides a foundational understanding of the principles governing the solubility of 3-(methylamino)benzyl alcohol and presents a robust experimental framework for determining its solubility profile.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is rooted in the nature of intermolecular forces between the solute and solvent molecules. For 3-(methylamino)benzyl alcohol, three key functional groups dictate its interactions with solvents: the hydroxyl (-OH) group, the methylamino (-NHCH₃) group, and the phenyl (C₆H₅) group.

The Role of Intermolecular Forces
  • Hydrogen Bonding: The hydroxyl and methylamino groups are both capable of acting as hydrogen bond donors and acceptors.[2][3] This allows 3-(methylamino)benzyl alcohol to form strong hydrogen bonds with protic solvents (e.g., alcohols) and other solvents containing hydrogen bond acceptor atoms (e.g., ethers, ketones).[4][5] The presence of these groups suggests good solubility in polar, protic solvents.[2]

  • Dipole-Dipole Interactions: The polar C-O and C-N bonds in the hydroxyl and methylamino groups, respectively, create a molecular dipole moment. This allows for dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces (London Dispersion Forces): The nonpolar phenyl ring and the methyl group contribute to van der Waals forces. These interactions are weaker than hydrogen bonds and dipole-dipole forces but are significant in interactions with nonpolar solvents (e.g., toluene, hexane). The presence of the aromatic ring suggests some solubility in aromatic and nonpolar solvents.

The overall solubility of 3-(methylamino)benzyl alcohol in a particular solvent will be a balance of these intermolecular forces.

Hansen Solubility Parameters (HSP)

cluster_solute 3-(Methylamino)benzyl Alcohol cluster_forces Intermolecular Forces cluster_solvents Solvent Classes Solute Structure (Phenyl, -OH, -NHCH₃) HB Hydrogen Bonding Solute->HB -OH, -NHCH₃ DD Dipole-Dipole Solute->DD -OH, -NHCH₃ VdW Van der Waals Solute->VdW Phenyl Ring PolarProtic Polar Protic (e.g., Ethanol) HB->PolarProtic Strong Interaction PolarAprotic Polar Aprotic (e.g., Acetone) DD->PolarAprotic Moderate Interaction Nonpolar Nonpolar (e.g., Toluene) VdW->Nonpolar Weak Interaction

Caption: Intermolecular forces governing solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[10][11] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.[12]

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute in the solvent.[12] By using an excess of the solid, we ensure that the solution reaches its maximum saturation point. The subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved solute concentration, which represents the solubility at that specific temperature.

Detailed Experimental Protocol

Materials and Equipment:

  • 3-(Methylamino)benzyl alcohol (solid)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm pore size)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity.

  • Addition of Excess Solute: To a series of glass vials, add a pre-weighed amount of the chosen solvent (e.g., 5 mL). Add an excess amount of 3-(methylamino)benzyl alcohol to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][12] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.[10]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 3-(methylamino)benzyl alcohol.[12][13]

  • Data Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Caption: Shake-Flask Method Workflow.

Alternative and High-Throughput Methods

For earlier stages of drug discovery where a large number of compounds or solvents need to be screened, high-throughput methods such as those based on nephelometry (light scattering) or UV-spectroscopy in microtiter plates can be employed to determine kinetic solubility.[1][14] While faster, these methods may not always reflect the true thermodynamic solubility. Potentiometric titration can also be used for ionizable compounds.[12]

Data Presentation and Interpretation

The solubility data for 3-(methylamino)benzyl alcohol should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabular Presentation of Solubility Data

A well-structured table is essential for presenting the quantitative solubility data.

SolventSolvent Polarity IndexSolubility ( g/100 mL) at 25 °CSolubility (mol/L) at 25 °CObservations
Polar Protic Solvents
Methanol6.6[Experimental Value][Experimental Value]Clear solution
Ethanol5.2[Experimental Value][Experimental Value]Clear solution
Polar Aprotic Solvents
Acetone5.4[Experimental Value][Experimental Value]Clear solution
Ethyl Acetate4.3[Experimental Value][Experimental Value]Clear solution
Nonpolar Solvents
Toluene2.4[Experimental Value][Experimental Value]Undissolved solid
Hexane0.0[Experimental Value][Experimental Value]Insoluble

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Interpreting the Solubility Profile

Based on the molecular structure, it is anticipated that 3-(methylamino)benzyl alcohol will exhibit the highest solubility in polar protic solvents like methanol and ethanol, owing to the strong hydrogen bonding interactions.[15] Good solubility is also expected in polar aprotic solvents. The solubility in nonpolar solvents is likely to be significantly lower due to the dominance of the polar functional groups. The presence of the phenyl ring may afford some solubility in aromatic solvents like toluene.

A semi-logarithmic increase in solubility is often observed with an increasing volume fraction of a polar organic solvent in an aqueous mixture.[16] This principle can be applied to create solvent systems with tailored solubilizing power.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . A thorough characterization of its solubility is a critical step in the successful development of this compound for its intended applications. By combining a sound theoretical understanding of intermolecular forces with rigorous experimental methodologies like the shake-flask method, researchers can generate the high-quality data needed to guide synthesis, purification, and formulation efforts. The principles and protocols outlined herein are designed to be broadly applicable and serve as a valuable resource for scientists and developers working with this and other related chemical entities.

References

  • Vertex AI Search. Benzyl alcohol | Solubility of Things. Retrieved February 24, 2026.
  • Enamine. Shake-Flask Solubility Assay. Retrieved February 24, 2026.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Retrieved February 24, 2026.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Retrieved February 24, 2026.
  • Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). Retrieved February 24, 2026.
  • Taylor & Francis. A review of methods for solubility determination in biopharmaceutical drug characterization. (2019). Retrieved February 24, 2026.
  • World Health Organization (WHO). Annex 4. Retrieved February 24, 2026.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF. Retrieved February 24, 2026.
  • Monarch Industrial. Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. (2026). Retrieved February 24, 2026.
  • Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). (2020). Retrieved February 24, 2026.
  • Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 24, 2026.
  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 24, 2026.
  • Sigma-Aldrich.
  • Wikipedia. Benzyl alcohol. Retrieved February 24, 2026.
  • Möller Chemie. Benzyl alcohol. Retrieved February 24, 2026.
  • Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Retrieved February 24, 2026.
  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. (2009). Retrieved February 24, 2026.
  • Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved February 24, 2026.
  • RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences. Retrieved February 24, 2026.
  • RSC Publishing. Polarisation effects on the solvation properties of alcohols. (2017). Retrieved February 24, 2026.
  • NIH. Polarisation effects on the solvation properties of alcohols - PMC. (2017). Retrieved February 24, 2026.
  • ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2. Retrieved February 24, 2026.
  • Pharma Excipients. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025). Retrieved February 24, 2026.
  • Stenutz. benzyl alcohol. Retrieved February 24, 2026.
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  • ChemicalBook. (±)-3-hydroxy-alpha-[(methylamino)methyl]benzyl alcohol | 1477-63-0. (2024). Retrieved February 24, 2026.
  • MDPI. Free Surface Energy and Hansen Solubility Parameter Vector Field. Interface Thickness. (2024). Retrieved February 24, 2026.
  • Allen. Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved February 24, 2026.
  • Hansen Solubility Parameters. Designer Solvent Blends. Retrieved February 24, 2026.
  • NIH. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC. (2022). Retrieved February 24, 2026.
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  • Journal of Drug Delivery and Therapeutics. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025). Retrieved February 24, 2026.
  • Santa Cruz Biotechnology. 3-(Dimethylamino)benzyl alcohol | CAS 23501-93-1 | SCBT. Retrieved February 24, 2026.
  • PubChemLite. Benzyl alcohol, alpha-((methylamino)methyl)-3,4,5-trimethoxy-, hydrochloride. Retrieved February 24, 2026.
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  • ResearchGate. Solubility measurements, correlations, DFT calculations, and thermodynamic properties of p-methylbenzyl alcohol in twelve organic solvents | Request PDF. (2025). Retrieved February 24, 2026.
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Sources

Structural Elucidation and Analytical Profiling of m-(Methylamino)benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

The structural class of m-(methylamino)benzyl alcohol derivatives represents a critical scaffold in medicinal chemistry, serving as a precursor to adrenergic receptor agonists (e.g., phenylephrine analogs) and a building block for functionalized polymers. The coexistence of a secondary amine (electron donor) and a benzylic alcohol (oxidative liability) on a meta-substituted benzene ring presents unique analytical challenges regarding regiochemistry, oxidative stability, and ionization states.

This guide provides a definitive protocol for the structural validation of these derivatives, moving beyond basic characterization to rigorous, self-validating analytical workflows.

Synthetic Route Validation & Regiochemical Logic

Before structural analysis, the origin of the sample dictates the impurity profile. The meta-orientation is thermodynamically less favored in direct nucleophilic aromatic substitution but is accessible via reduction of m-nitrobenzaldehyde or m-nitrobenzyl alcohol.

Critical Quality Attribute (CQA): Distinguishing the meta-isomer from ortho/para byproducts is the primary analytical objective.

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for validating the scaffold identity and purity.

AnalyticalWorkflow Start Crude Synthesis Product TLC TLC Screening (Regio-check) Start->TLC Purification Flash Chromatography (Amine-functionalized Silica) TLC->Purification Mixed Isomers HPLC Reverse Phase HPLC (Purity Profiling) NMR 1H/13C NMR + NOE (Structural Lock) HPLC->NMR >98% Purity Purification->HPLC NMR->Purification Isomer Contamination MS HRMS (ESI+) (Formula Confirmation) NMR->MS Final Validated Reference Standard MS->Final

Figure 1: Integrated analytical workflow for the isolation and validation of m-(methylamino)benzyl alcohol.

Multi-Modal Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The meta-substitution pattern provides a distinct "fingerprint" in the aromatic region. Unlike para-substitution (symmetric AA'BB' system), the meta-isomer displays a complex ABCD system.

Experimental Protocol (Self-Validating):

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to visualize exchangeable protons (OH and NH) and prevent amine salt formation/aggregation.
  • Concentration: 10 mg/0.6 mL.

  • Key Experiment: 1D

    
    H NMR followed by 1D NOE (Nuclear Overhauser Effect) difference spectroscopy.
    
Expected

H NMR Data (DMSO-

, 500 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
Ar-H2 6.50 - 6.60Singlet (broad)1HIsolated proton between substituents (Diagnostic).
Ar-H5 7.00 - 7.10Triplet (

Hz)
1HMeta-coupling to H4/H6.
Ar-H4/H6 6.45 - 6.55Doublets2HOrtho-coupling to H5.
CH

-OH
4.40 - 4.50Doublet (

Hz)
2HBenzylic methylene. Becomes singlet on D

O shake.
N-CH

2.65 - 2.75Singlet3HMethylamino group.
OH / NH 4.0 - 5.5Broad2HExchangeable.

The "Isomer Trap" (NOE Logic): To conclusively prove the meta structure over the ortho isomer:

  • Irradiate N-CH

    
     (2.7 ppm): 
    
    • Meta: NOE enhancement observed at Ar-H2 and Ar-H4 . NO enhancement at benzylic CH

      
      .
      
    • Ortho: Strong NOE enhancement at benzylic CH

      
       due to spatial proximity.
      
Mass Spectrometry (ESI-MS/MS)

High-Resolution Mass Spectrometry (HRMS) in positive electrospray ionization (ESI+) mode is required.

  • Molecular Ion:

    
     calc. for C
    
    
    
    H
    
    
    NO: 138.0913.
  • Fragmentation Pattern (MS/MS):

    • Loss of Water:

      
       (Formation of quinone methide-like species).
      
    • Tropylium Ion Formation: Characteristic of benzyl alcohols, often appearing at m/z 91 or substituted variants.

Chromatographic Method Development (HPLC)[1]

Analyzing aminobenzyl alcohols requires managing the basicity of the amine and the polarity of the alcohol. Standard silica columns often result in peak tailing due to silanol interactions.

Optimized HPLC Protocol
  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Acidic pH keeps the amine protonated (

    
    ), reducing silanol drag.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes. (High polarity requires low organic start).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (end absorption).

Stability Warning: Benzyl alcohols are susceptible to air oxidation to benzaldehydes.

  • Impurity Marker: Check for a peak at relative retention time (RRT) ~1.2-1.5 with a distinct UV spectrum (carbonyl absorption at ~280 nm). This indicates the m-(methylamino)benzaldehyde degradation product [1].

Structural Logic Visualization

The following diagram illustrates the decision tree for distinguishing the target meta-isomer from the likely ortho-impurity using spectroscopic data.

IsomerLogic Query Isomer Determination: Ortho vs Meta? NOE_Exp Experiment: Irradiate N-Methyl Group Query->NOE_Exp Result_A NOE at Benzyl CH2? NOE_Exp->Result_A Ortho Conclusion: Ortho-Isomer (Steric Proximity) Result_A->Ortho Yes (Strong) Coupling Secondary Check: Ar-H Coupling Pattern Result_A->Coupling No / Weak Meta Conclusion: Meta-Isomer (Target Structure) Coupling->Ortho 2 Doublets + 2 Triplets Coupling->Meta Singlet (H2) + 2 Doublets

Figure 2: Spectroscopic logic tree for regiochemical assignment of methylaminobenzyl alcohols.

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Guide to Purity Validation of 4-Aminobenzyl Alcohol: Titration vs. Chromatographic Methods. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80293, 3-Aminobenzyl alcohol. Retrieved from

  • Yuan, S. S., & Bador, N. (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride. Journal of Pharmaceutical Sciences, 65(6), 929-931.[3] Retrieved from

  • Biological Magnetic Resonance Data Bank. (2025). Spectral Data for 3-methylbenzyl Alcohol. Retrieved from

  • Royal Society of Chemistry. (2021). Synthesis and characterization of benzyl alcohol derivatives. Retrieved from

Sources

literature review of [3-(Methylamino)phenyl]methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [3-(Methylamino)phenyl]methanol

Introduction

[3-(Methylamino)phenyl]methanol is a substituted benzyl alcohol derivative that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, featuring a nucleophilic secondary amine and a primary alcohol, makes it a versatile precursor for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and materials science research. The strategic placement of the methylamino and hydroxymethyl groups in a meta-relationship on the benzene ring offers a unique scaffold for creating compounds with specific three-dimensional orientations.

This technical guide provides a comprehensive review of two primary and reliable synthetic pathways for the preparation of [3-(Methylamino)phenyl]methanol. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a deep, field-proven analysis of the causality behind experimental choices, the inherent logic of the protocols, and a comparative analysis of the routes. Each pathway is detailed with step-by-step protocols, mechanistic insights, and authoritative citations to ground the discussion in established chemical principles.

Synthetic Pathway 1: Reductive Amination and Aldehyde Reduction

This pathway is a robust, multi-step synthesis that begins with a common starting material, 3-nitrobenzaldehyde. The strategy involves the sequential reduction of the nitro group, N-methylation of the resulting amine, and finally, the chemoselective reduction of the aldehyde to the target primary alcohol. This route is often favored for its use of milder reducing agents in the final step.

Overall Reaction Scheme

Start 3-Nitrobenzaldehyde Inter1 3-Aminobenzaldehyde Start->Inter1 H₂, Pd/C (Reduction) Inter2 3-(Methylamino)benzaldehyde Inter1->Inter2 CH₂O, HCOOH (Eschweiler-Clarke) End [3-(Methylamino)phenyl]methanol Inter2->End NaBH₄, MeOH (Reduction)

Caption: Pathway 1: Synthesis via aldehyde reduction.

Step A: Synthesis of 3-Aminobenzaldehyde

The initial step involves the reduction of the nitro group of 3-nitrobenzaldehyde. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the amine with high purity and avoiding the use of stoichiometric metal reductants.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 1-4 atm.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-aminobenzaldehyde, which can often be used in the next step without further purification.

Step B: Synthesis of 3-(Methylamino)benzaldehyde

The N-methylation of 3-aminobenzaldehyde is effectively achieved via the Eschweiler-Clarke reaction. This classic method uses formic acid and formaldehyde to install a methyl group on a primary or secondary amine. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.

Experimental Protocol:

  • To a round-bottom flask, add 3-aminobenzaldehyde (1 equivalent).

  • Add formic acid (2-3 equivalents) followed by aqueous formaldehyde (37%, 2-3 equivalents).

  • Heat the reaction mixture to reflux (typically 90-100 °C) for several hours until CO₂ evolution ceases.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-(methylamino)benzaldehyde can be purified by column chromatography if necessary.

Step C: Synthesis of [3-(Methylamino)phenyl]methanol

The final step is the chemoselective reduction of the aldehyde functional group. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation due to its mild nature and excellent selectivity for aldehydes and ketones over other functional groups like esters or amides.[2][3]

Causality Behind Reagent Choice: Sodium borohydride is a source of hydride (H⁻) ions.[4][5] Its reactivity is significantly lower than that of lithium aluminum hydride (LiAlH₄), which allows it to selectively reduce the highly electrophilic carbonyl carbon of the aldehyde without affecting other potentially reducible groups. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[6]

Experimental Protocol:

  • Dissolve 3-(methylamino)benzaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.0 - 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy excess NaBH₄.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude [3-(Methylamino)phenyl]methanol.

  • Purify the product by silica gel column chromatography or recrystallization.

Synthetic Pathway 2: Reduction of 3-(Methylamino)benzoic Acid

This alternative pathway begins with 3-nitrobenzoic acid and involves a similar initial sequence of nitro group reduction and N-methylation. However, the final step requires the reduction of a carboxylic acid, a less reactive functional group than an aldehyde, necessitating a more powerful reducing agent.

Overall Reaction Scheme

Start 3-Nitrobenzoic Acid Inter1 3-Aminobenzoic Acid Start->Inter1 H₂, Pd/C (Reduction) Inter2 3-(Methylamino)benzoic Acid Inter1->Inter2 CH₂O, H₂/Pd-C (Reductive Alkylation) End [3-(Methylamino)phenyl]methanol Inter2->End 1. LiAlH₄, THF 2. H₂O workup (Reduction)

Caption: Pathway 2: Synthesis via carboxylic acid reduction.

Step A & B: Synthesis of 3-(Methylamino)benzoic Acid

The synthesis of the key intermediate, 3-(methylamino)benzoic acid[7], follows a similar logic to Pathway 1.

  • Reduction of 3-Nitrobenzoic Acid: 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid[8]. This can be achieved via catalytic hydrogenation as described previously. A Japanese patent describes a process for this reduction followed by reductive methylation.[9]

  • Reductive Methylation: 3-Aminobenzoic acid is then N-methylated. While the Eschweiler-Clarke reaction is an option, an alternative is catalytic reductive methylation using formaldehyde in the presence of a hydrogenation catalyst (e.g., H₂/Pd-C).[9] This method can offer high yields and avoids the use of large excesses of formic acid.

Step C: Synthesis of [3-(Methylamino)phenyl]methanol

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, as the carbonyl carbon is less electrophilic than in an aldehyde. Lithium aluminum hydride (LiAlH₄ or LAH) is the standard reagent for this transformation.[10]

Causality Behind Reagent Choice: Unlike NaBH₄, LiAlH₄ is a much more potent hydride donor.[10] This enhanced reactivity is necessary to reduce the resonance-stabilized carboxylate group. The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequent additions of hydride reduce the carboxylate to the primary alcohol.[11][12][13] This reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

Experimental Protocol:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • In the flask, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(methylamino)benzoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, warm the reaction to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Monitor the reaction by TLC (a useful method is to take a small aliquot, quench it carefully, and spot the organic extract).

  • After completion, cool the reaction back to 0 °C.

  • Perform a Fieser workup for quenching: sequentially and very slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safety and for producing a granular, easily filterable aluminum salt precipitate.

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture, washing the solid precipitate thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude [3-(Methylamino)phenyl]methanol.

  • Purify the product by silica gel column chromatography.

Comparative Analysis of Synthetic Pathways

The choice between these two pathways depends critically on laboratory capabilities, safety considerations, and the desired scale of the synthesis.

FeaturePathway 1 (Aldehyde Reduction)Pathway 2 (Carboxylic Acid Reduction)
Final Step Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reagent Handling Relatively safe, stable in air, can be handled on the bench. Reactions are typically run in protic solvents.Pyrophoric, reacts violently with water. Requires strict anhydrous conditions and inert atmosphere.
Safety Low hazard. Quenching generates H₂ but is generally manageable.High hazard. The reagent itself is dangerous, and the quenching procedure must be performed with extreme care.
Chemoselectivity High. NaBH₄ selectively reduces aldehydes/ketones.[3]Low. LiAlH₄ reduces a wide range of functional groups (esters, amides, nitriles, etc.).[10]
Workup Simple aqueous quench and extraction.Requires a careful, multi-step quenching procedure (Fieser workup) to manage reactive aluminum species.
Scalability Easily scalable with standard laboratory equipment.Challenging to scale due to the hazards of LiAlH₄ and the exothermic nature of the reaction and quench.
Starting Material 3-Nitrobenzaldehyde3-Nitrobenzoic Acid

Conclusion

Both pathways presented offer viable and logical routes to [3-(Methylamino)phenyl]methanol from common starting materials.

  • Pathway 1 is highly recommended for standard laboratory-scale synthesis. Its reliance on the milder and more selective sodium borohydride in the final step makes it a significantly safer, more forgiving, and easier-to-handle procedure.

  • Pathway 2 , while chemically sound, introduces the significant hazards associated with lithium aluminum hydride. This route should only be considered by researchers with extensive experience in handling pyrophoric reagents and under stringent safety protocols.

Ultimately, the optimal synthetic strategy is dictated by a careful assessment of risk, resources, and scale. For most applications, the superior safety profile and operational simplicity of Pathway 1 make it the more prudent and efficient choice.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Reduction of Amides to Amines and Aldehydes. (2024). Chemistry Steps. [Link]

  • Amides to Amines: LiAlH4 Reduction. (2025). JoVE. [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. (2013). Chemguide. [Link]

  • Sodium borohydride. Wikipedia. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213. [Link]

  • Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Process for the preparation of 3- (N, N-dimethylamino) benzoic acid. (1997).
  • 3-(methylamino)benzoic acid. PubChem. [Link]

  • [3-(Methylamino)phenyl]methanol. PubChem. [Link]

  • 3-Aminobenzoic acid. Wikipedia. [Link]

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Methodological & Application

synthesis protocols for [3-(Methylamino)phenyl]methanol from nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [3-(Methylamino)phenyl]methanol from 3-Nitrobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of [3-(Methylamino)phenyl]methanol, a valuable building block in pharmaceutical and materials science research. The synthetic strategy commences with the readily available starting material, 3-nitrobenzaldehyde. This document elucidates a robust and efficient two-step synthetic pathway, designed for researchers, chemists, and drug development professionals. The core of this guide is a two-step sequence involving a highly selective catalytic hydrogenation of the nitro group, followed by a one-pot reductive amination and concurrent reduction of the aldehyde functionality. Each protocol is presented with in-depth explanations of the underlying chemical principles, causality behind experimental choices, and critical process parameters to ensure reproducibility and high yield.

Introduction and Strategic Overview

The target molecule, [3-(Methylamino)phenyl]methanol, incorporates a secondary amine and a primary alcohol, functionalities that make it a versatile intermediate for the synthesis of more complex molecules. The selected starting material, 3-nitrobenzaldehyde, offers a cost-effective and direct entry point for the synthesis.

Several synthetic routes were considered. The chosen strategy prioritizes efficiency, selectivity, and operational simplicity, avoiding complex protection-deprotection sequences. The overall transformation is achieved in two primary steps:

  • Chemoselective Reduction: The nitro group of 3-nitrobenzaldehyde is selectively reduced to a primary amine, yielding 3-aminobenzaldehyde. This transformation must be performed under conditions that preserve the reactive aldehyde group.

  • One-Pot Reductive Amination & Aldehyde Reduction: The intermediate, 3-aminobenzaldehyde, is converted to the final product in a single pot. This is achieved through reductive amination using formaldehyde as the methyl source, which forms an intermediate iminium ion, followed by the simultaneous reduction of both this iminium ion and the benzaldehyde's carbonyl group to afford the target N-methyl amino alcohol.

This approach is advantageous as it minimizes intermediate isolation steps, thereby improving overall yield and reducing process time and waste.

Overall Synthetic Pathway

Caption: Chosen synthetic route from 3-Nitrobenzaldehyde.

Experimental Protocols and Scientific Rationale

Step 1: Selective Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde

The primary challenge in this step is the chemoselective reduction of the nitro group while leaving the aldehyde functionality intact. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and the ease of product isolation by simple filtration of the catalyst.[1][2] Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose.[1][3]

Protocol: Catalytic Hydrogenation

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Nitrobenzaldehyde151.1210.0 g66.21.0
10% Palladium on Carbon (Pd/C)N/A0.70 g~0.660.01 (mol% Pd)
Ethanol (EtOH), absolute46.07150 mLN/AN/A
Hydrogen (H₂) gas2.02PressurizedN/AExcess
Celite®N/A~5 gN/AN/A

Procedure:

  • Vessel Preparation: In a Parr hydrogenation apparatus or a similar pressure-rated vessel, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) and ethanol (150 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.70 g, ~1 mol% Pd). Causality: The inert atmosphere prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors and air.

  • Hydrogenation: Seal the reaction vessel securely. Purge the system multiple times with nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm or ~50 psi).

  • Reaction: Begin vigorous stirring of the mixture. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is generally complete within 2-8 hours.[1] Alternatively, progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® using a Büchner funnel to completely remove the palladium catalyst. Wash the Celite® pad with a small amount of fresh ethanol (~20 mL) to ensure all product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield crude 3-aminobenzaldehyde, which is often of sufficient purity for the next step. If further purification is required, it can be achieved via recrystallization.

Step 2: One-Pot Synthesis of [3-(Methylamino)phenyl]methanol

This step ingeniously combines three transformations in a single pot: imine formation, imine reduction, and aldehyde reduction. The process is a classic example of reductive amination.[4][5]

  • Mechanism: 3-Aminobenzaldehyde reacts with formaldehyde to form a Schiff base (imine), which exists in equilibrium with its protonated form (iminium ion). Sodium borohydride (NaBH₄), a mild and selective reducing agent, is then introduced. It is capable of reducing both the iminium ion to a secondary amine and the aldehyde group to a primary alcohol.[6] Performing the reaction at a reduced temperature (0 °C) helps to control the reactivity of the borohydride and minimize side reactions.

Protocol: One-Pot Reductive Amination and Aldehyde Reduction

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Aminobenzaldehyde (crude from Step 1)121.14~8.0 g66.21.0
Formaldehyde (37% aq. solution)30.036.0 mL~741.1
Methanol (MeOH)32.04200 mLN/AN/A
Sodium Borohydride (NaBH₄)37.835.0 g1322.0
Dichloromethane (DCM)84.933 x 75 mLN/AN/A
Saturated aq. Sodium Bicarbonate (NaHCO₃)84.01~100 mLN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 gN/AN/A

Procedure:

  • Reaction Setup: Dissolve the crude 3-aminobenzaldehyde (~8.0 g, 66.2 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

  • Formaldehyde Addition: While stirring at 0 °C, add the aqueous formaldehyde solution (6.0 mL, ~74 mmol) dropwise over 10 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for imine formation.[7]

  • Reduction: In small portions, carefully add sodium borohydride (5.0 g, 132 mmol) to the reaction mixture over 30-45 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas, preventing a dangerous runaway reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material and intermediate imine are no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding water (~50 mL) at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add dichloromethane (75 mL) and saturated aqueous sodium bicarbonate solution (~100 mL) to neutralize any acidic byproducts and aid in phase separation. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with dichloromethane (2 x 75 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate.[8] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude [3-(Methylamino)phenyl]methanol, typically as an oil or a low-melting solid.

Purification and Characterization

The crude product from Step 2 can be purified by column chromatography or recrystallization to achieve high purity.

Purification Protocol: Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the prepared column. Elute with the solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR Aromatic protons (multiplets, ~6.5-7.2 ppm), benzyl CH₂ (~4.5 ppm), N-CH₃ (singlet, ~2.8 ppm), OH (broad singlet), NH (broad singlet). The conversion of the aldehyde to a CH₂OH group results in a distinct upfield shift of aromatic protons compared to the starting material.[9]
¹³C NMR Aromatic carbons, benzyl CH₂OH carbon (~64 ppm), N-CH₃ carbon (~30 ppm).
FT-IR Broad O-H and N-H stretching bands (~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), aromatic C=C bands (~1600 cm⁻¹), C-N and C-O stretching bands.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₈H₁₁NO, MW = 137.18).

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

  • 3-Nitrobenzaldehyde: Harmful if swallowed and can cause serious eye irritation.[10] Avoid creating dust.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of organic solvents. Always handle in an inert atmosphere when dry.[1]

  • Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and free of leaks. The system must be purged of air before introducing hydrogen.

  • Formaldehyde: Toxic, a known carcinogen, and can cause skin and respiratory irritation. Handle with extreme care.[13]

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Additions must be slow and controlled.

  • Solvents: Methanol, ethanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

Experimental Workflow Diagram

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup_H2 [label="Charge Reactor:\n3-Nitrobenzaldehyde, EtOH, Pd/C"]; Hydrogenation [label="Pressurize with H₂\nStir at RT (2-8h)"]; Monitor_H2 [label="Monitor H₂ Uptake / TLC", shape=diamond, style=filled, fillcolor="#FBBC05"]; Filter_Catalyst [label="Vent H₂, Purge N₂\nFilter through Celite®"]; Concentrate_1 [label="Concentrate Filtrate\n(Rotary Evaporator)"]; Intermediate [label="Crude 3-Aminobenzaldehyde", shape=cylinder, style=filled, fillcolor="#F1F3F4"]; Setup_RA [label="Dissolve Intermediate in MeOH\nCool to 0°C"]; Add_HCHO [label="Add Formaldehyde\nStir 30 min at 0°C"]; Add_NaBH4 [label="Add NaBH₄ Portion-wise\nStir at RT (3-4h)"]; Monitor_RA [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05"]; Quench [label="Quench with H₂O at 0°C"]; Concentrate_2 [label="Remove Methanol\n(Rotary Evaporator)"]; Workup [label="Aqueous Workup (NaHCO₃)\nExtract with DCM"]; Dry_Isolate [label="Dry (Na₂SO₄), Filter, Concentrate"]; Crude_Product [label="Crude Final Product", shape=cylinder, style=filled, fillcolor="#F1F3F4"]; Purify [label="Purify by Column Chromatography"]; Characterize [label="Characterize Product\n(NMR, MS, IR)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Setup_H2; Setup_H2 -> Hydrogenation; Hydrogenation -> Monitor_H2; Monitor_H2 -> Filter_Catalyst [label="Complete"]; Monitor_H2 -> Hydrogenation [label="Incomplete"]; Filter_Catalyst -> Concentrate_1; Concentrate_1 -> Intermediate; Intermediate -> Setup_RA; Setup_RA -> Add_HCHO; Add_HCHO -> Add_NaBH4; Add_NaBH4 -> Monitor_RA; Monitor_RA -> Quench [label="Complete"]; Monitor_RA -> Add_NaBH4 [label="Incomplete"]; Quench -> Concentrate_2; Concentrate_2 -> Workup; Workup -> Dry_Isolate; Dry_Isolate -> Crude_Product; Crude_Product -> Purify; Purify -> Characterize; Characterize -> End; }

Caption: Step-by-step experimental workflow diagram.

References

  • BenchChem (2025). Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde.
  • Filo (2025). Convert Benzaldehyde to 3-amiobenzaldehyde.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.
  • Techno PharmChem. 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET.
  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde.
  • Apollo Scientific (2022). 2-Nitrobenzaldehyde Safety Data Sheet.
  • Fisher Scientific (2025). SAFETY DATA SHEET - 3-Nitrobenzaldehyde.
  • BenchChem (2025). Application Notes and Protocols: Purification of (R)-3-(methylamino)-1-phenylpropan-1-ol by Recrystallization.
  • ECHEMI (2022). 2-Nitrobenzaldehyde SDS, 552-89-6 Safety Data Sheets.
  • Sigma-Aldrich (2025). SAFETY DATA SHEET - 4-nitrobenzaldehyde.
  • Wikipedia. Reductive amination.
  • AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.
  • Organic Syntheses Procedure (v93p0331). 1-Methylimidazole-N-oxide (NMI-O).
  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 201-203.
  • ResearchGate (2018). Reductive amination of amines with formaldehyde?
  • Master Organic Chemistry (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

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Application Note: Strategic Protection and Manipulation of the Methylamino Moiety

[1]

Executive Summary

The methylamino moiety (


However, the secondary amine nature of the methylamino group introduces distinct synthetic challenges compared to primary amines:

  • Nucleophilicity: The electron-donating methyl group increases nitrogen nucleophilicity, altering acylation kinetics.

  • Steric Hindrance: While methyl is small, it significantly impacts the conformation of protecting groups (PGs), leading to rotameric species that complicate NMR analysis.

  • Racemization:

    
    -methyl amino acids are more prone to racemization during activation and coupling than their primary counterparts.
    

This guide outlines high-fidelity strategies for protecting, installing, and deprotecting the methylamino moiety, moving beyond standard textbook definitions to address the nuances of complex molecule synthesis.

Strategic Selection Guide

Selection of the appropriate protecting group must account for the orthogonality required by the synthetic route and the specific stability of the

Decision Matrix: PG Selection

The following flow logic dictates the optimal protecting group based on reaction conditions and substrate sensitivity.

PG_SelectionStartSTART: Substrate ConstraintsAcidSensIs substrate Acid Sensitive?Start->AcidSensUseNBSSelect o-NBS(For in-situ Methylation)Start->UseNBSNeed to install Methyl group?BaseSensIs substrate Base Sensitive?AcidSens->BaseSensNoUseFmocSelect Fmoc(Cleaves with Piperidine)AcidSens->UseFmocYesRedSensIs substrate reduction sensitive?BaseSens->RedSensNoUseBocSelect Boc(Cleaves with TFA/HCl)BaseSens->UseBocYesUseCbzSelect Cbz (Z)(Cleaves with H2/Pd)RedSens->UseCbzNoUseAllocSelect Alloc(Cleaves with Pd(0))RedSens->UseAllocYes (e.g., Benzyl ethers present)

Figure 1: Decision tree for selecting amine protecting groups. Note that o-NBS is specifically highlighted for de novo generation of the methylamino group via alkylation.

Comparative Data: Stability and Reactivity[2]

The

Table 1: Comparative Profile of Methylamino Protecting Groups

Protecting GroupInstallation Method (on

)
Deprotection ConditionsStability ProfileKey Nuance for

-Me
Boc (tert-butoxycarbonyl)

, pH 9-10
TFA (neat or 50% in DCM)Stable to Base, Hydrogenolysis, Nucleophiles.Rotamers: Strong cis/trans signal splitting in NMR. Removal is fast (

min).
Fmoc (Fluorenylmethoxycarbonyl)Fmoc-OSu,

20% Piperidine in DMFStable to Acid. Labile to non-nucleophilic bases (DBU).Aggregation:

-Me Fmoc peptides aggregate less than primary Fmoc peptides.
Cbz/Z (Benzyloxycarbonyl)Cbz-Cl, Schotten-Baumann

, Pd/C or HBr/AcOH
Stable to Acid (mild), Base.Solubility: Often improves crystallinity of small

-methyl molecules.
o-NBS (o-Nitrobenzenesulfonyl)o-NBS-Cl, Collidine

-Mercaptoethanol + DBU
Labile to thiols. Stable to Acid/Base.Activation: Electron-withdrawing group allows direct alkylation of the nitrogen (Mitsunobu or MeI).

Expert Insight: The Rotamer Trap in NMR Analysis

A frequent point of confusion in the synthesis of



rotamerism

Unlike primary amides/carbamates, which overwhelmingly favor the trans (anti) conformation,

  • Observation: Double peaks for

    
    -Me, 
    
    
    -Butyl (Boc), or benzylic protons (Cbz/Fmoc). Ratios often range from 3:1 to 1:1.
  • Validation Protocol:

    • Do not discard the batch.

    • Run Variable Temperature (VT) NMR. Heat the sample to 50–60°C (in DMSO-

      
      ).
      
    • Result: If peaks coalesce into a single sharp singlet, it is a rotameric mixture. If peaks remain distinct, it is a chemical impurity.

Detailed Protocols

Protocol A: The "Fukuyama-Biron-Kessler" Strategy (Site-Specific -Methylation)

Best for: Installing a methyl group onto a primary amine within a peptide or complex scaffold.

This method utilizes the o-nitrobenzenesulfonyl (o-NBS) group.[1][2] The sulfonyl group acidifies the N-H proton (

Reagents:

  • Resin-bound amine or Solution-phase primary amine.

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Collidine (base).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Methyl 4-nitrobenzenesulfonate (Me-ONs) or Dimethyl Sulfate. Note: Avoid Methyl Iodide in solid phase if possible to prevent side reactions, though it is used in solution.

  • 
    -Mercaptoethanol (
    
    
    -ME).

Workflow:

NBS_MethodStep11. Sulfonylation(o-NBS-Cl, Collidine)Step22. Methylation(DBU, Me-ONs)Step1->Step2 Activated Sulfonamide Step33. Deprotection(DBU, Beta-ME)Step2->Step3 N-Me Sulfonamide ProductSecondary Amine(-NHMe)Step3->Product Free Amine

Figure 2: The Fukuyama-Biron-Kessler methylation cycle.

Step-by-Step Procedure (Solid Phase Adaptation):

  • Protection: Wash resin (0.1 mmol scale) with DCM. Add a solution of o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP. Shake for 2 hours. Verify coverage by Kaiser test (should be negative).

  • Methylation: Wash resin (NMP x3). Add a solution of DBU (3 eq) in NMP. Add Methyl 4-nitrobenzenesulfonate (4 eq) or Dimethyl sulfate (Caution: Highly Toxic). Shake for 30 minutes. Repeat this step once to ensure completion.

    • QC: Cleave a small sample. The sulfonamide is stable to TFA. Analyze by LCMS to confirm +14 mass shift.

  • Deprotection (Removal of o-NBS): Wash resin. Treat with a solution of

    
    -Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 minutes. Repeat once.
    
    • Mechanism:[3][4][5][6] Nucleophilic aromatic substitution on the sulfonamide sulfur, releasing the amine and forming a sulfur dioxide adduct.

  • Result: A free, secondary

    
    -methyl amine ready for coupling.
    
Protocol B: The "Freidinger" Cyclization (Classical Route)

Best for: Creating N-methyl amino acid building blocks in solution.

This method locks the amino acid in a 5-membered oxazolidinone ring using paraformaldehyde, simultaneously protecting the nitrogen and activating it for reduction.

  • Condensation: Reflux Boc- or Cbz-amino acid with paraformaldehyde and catalytic p-TsOH in benzene/toluene (with Dean-Stark trap).

  • Product: Formation of the oxazolidinone (stable intermediate).

  • Ring Opening (Reduction): Treat with Triethylsilane (Et3SiH) and TFA. The ring opens to yield the

    
    -methyl-N-Boc amino acid (if Boc was used) or 
    
    
    -methyl amino acid directly.
Protocol C: Deprotection of -Methyl-N-Boc Amines

Best for: Final deprotection of drug candidates.

Removing Boc from a secondary amine generates a stable secondary ammonium salt. However, the lipophilicity of the

Procedure:

  • Cocktail Preparation: Prepare a solution of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5).

    • Why TIPS? It is a critical scavenger for the tert-butyl cation.

  • Reaction: Dissolve the

    
    -methyl-N-Boc substrate in the cocktail (10 mL per gram of substrate).
    
  • Time: Stir at room temperature. Note:

    
    -methyl Boc groups may require slightly longer (30-60 mins) than primary Boc groups due to steric shielding of the carbonyl oxygen, which must be protonated first.
    
  • Workup: Concentrate under nitrogen flow. Precipitate with cold diethyl ether.

  • Validation: NMR should show loss of the singlet at ~1.4 ppm (9H).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Coupling to N-Me The secondary amine is sterically hindered and less reactive.Use high-efficiency coupling reagents like HATU or PyAOP . HOAt is superior to HOBt for secondary amines. Double coupling is mandatory.
Racemization Base-catalyzed abstraction of the

-proton is easier in

-Me amino acids.
Avoid pre-activation of the carboxylic acid. Use collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA as the base during coupling.
"Missing" NMR Signals Coalescence of rotamers broadens peaks into the baseline.Run NMR at elevated temperature (330K+).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[1][2] The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).[7] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.[7][8] Organic Letters, 24(39), 7315–7319. [Link]

Application Note: Functionalization of the Benzyl Alcohol Group in [3-(Methylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic functionalization of the benzyl alcohol moiety in [3-(Methylamino)phenyl]methanol. The presence of a secondary amine (methylamino) group in the meta position presents a significant chemoselectivity challenge. Direct functionalization of the alcohol often leads to competitive N-alkylation, polymerization, or oxidation of the amine. This application note establishes a "Protection-First" protocol as the industry gold standard for high-purity derivatization, specifically focusing on Chlorination (activation) and Oxidation (aldehyde formation).

Part 1: Strategic Analysis & Chemoselectivity

The molecule [3-(Methylamino)phenyl]methanol contains two nucleophilic centers:

  • The Benzylic Alcohol (-CH₂OH): The target for modification.

  • The Secondary Amine (-NHMe): A competing nucleophile that is also susceptible to oxidation.

The Challenge: Why Direct Functionalization Fails

Attempting to react the alcohol directly with electrophiles (e.g., Thionyl Chloride for chlorination) typically results in the formation of the amine hydrochloride salt. While this temporarily "protects" the amine, the subsequent workup (neutralization) releases the free amine in the presence of the newly formed alkyl chloride, leading to rapid intermolecular self-alkylation (polymerization) .

Similarly, direct oxidation using non-selective reagents (e.g., Jones reagent) will oxidize the secondary amine to a nitrone or result in oxidative dealkylation.

The Solution: Orthogonal Protection

The most robust pathway involves transient protection of the amine with a tert-butyloxycarbonyl (Boc) group. This renders the nitrogen non-nucleophilic and resistant to oxidation, allowing exclusive chemistry at the benzylic position.

Strategy Start [3-(Methylamino)phenyl]methanol Direct Direct Functionalization (Risky) Start->Direct SOCl2 / Oxidants Protect Protection Strategy (Recommended) Start->Protect Boc2O Fail1 Self-Alkylation / Polymerization Direct->Fail1 Fail2 N-Oxidation / Degradation Direct->Fail2 Success Clean Benzylic Functionalization Protect->Success High Yield

Figure 1: Strategic decision tree highlighting the necessity of the protection-first approach.

Part 2: Experimental Protocols

Protocol A: Chemoselective Amine Protection (N-Boc)

This step is the foundation for all subsequent modifications.

Objective: Synthesis of tert-butyl (3-(hydroxymethyl)phenyl)(methyl)carbamate.

Reagents:

  • [3-(Methylamino)phenyl]methanol (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Solvent]

Procedure:

  • Setup: Charge a round-bottom flask with [3-(Methylamino)phenyl]methanol (10 mmol) and DCM (50 mL).

  • Base Addition: Add TEA (12 mmol) and cool the solution to 0°C using an ice bath.

  • Reaction: Dropwise add a solution of Boc₂O (11 mmol) in DCM (10 mL) over 15 minutes.

    • Note: Gas evolution (CO₂) may occur if acidic impurities are present, though Boc₂O reaction with amines usually does not release gas directly unless workup involves acid.

  • Incubation: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3) should show disappearance of the starting amine (lower R_f) and appearance of the carbamate (higher R_f).

  • Workup: Wash the organic layer with 1M Citric Acid (2 x 30 mL) to remove unreacted amine/TEA, followed by sat. NaHCO₃ and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The product is typically a viscous oil or low-melting solid sufficient for the next step.

Protocol B: Activation (Chlorination)

Converting the alcohol to a chloride creates a versatile electrophile for coupling reactions.

Objective: Synthesis of tert-butyl (3-(chloromethyl)phenyl)(methyl)carbamate.

Reagents:

  • N-Boc Protected Alcohol (from Protocol A) (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.2 equiv)

  • DCM (Anhydrous)

  • Catalytic DMF (2-3 drops)

Procedure:

  • Setup: Dissolve the N-Boc alcohol (10 mmol) in anhydrous DCM (40 mL) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add SOCl₂ (12 mmol) dropwise.

    • Critical: The Boc group is acid-sensitive.[3] While SOCl₂ produces HCl gas, the reaction at 0°C in DCM is usually fast enough to avoid deprotection if quenched promptly. Alternatively, use Methanesulfonyl Chloride (MsCl) and TEA for a milder, acid-free activation if the Boc group proves unstable in your specific hands.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Pour the mixture carefully into a stirred mixture of ice and saturated NaHCO₃. Do not use water alone , as the acidic pH will cleave the Boc group.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

Protocol C: Selective Oxidation (Aldehyde Synthesis)

Converting the alcohol to an aldehyde without over-oxidation to the carboxylic acid.

Objective: Synthesis of tert-butyl (3-formylphenyl)(methyl)carbamate.

Reagents:

  • N-Boc Protected Alcohol (1.0 equiv)

  • Manganese Dioxide (MnO₂), activated (10–20 equiv)

  • DCM or Chloroform

Procedure:

  • Rationale: Activated MnO₂ is highly selective for benzylic alcohols and operates under neutral conditions, preserving the Boc group and the amine (even if unprotected, though protection improves yield).

  • Setup: Dissolve the starting material (10 mmol) in DCM (100 mL).

  • Addition: Add activated MnO₂ (100–200 mmol). A large excess is standard for this heterogeneous reaction.

  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Optimization: If reaction is slow, refluxing in Chloroform (60°C) accelerates the process.

  • Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. The aldehyde is usually pure enough for subsequent reductive aminations or Wittig reactions.

Part 3: Data & Visualization

Reaction Workflow Diagram

Workflow Start Start: [3-(Methylamino)phenyl]methanol Step1 Step 1: Protection (Boc2O, TEA) Start->Step1 Intermediate Intermediate: N-Boc Benzyl Alcohol Step1->Intermediate PathA Path A: Activation (SOCl2 / MsCl) Intermediate->PathA PathB Path B: Oxidation (MnO2) Intermediate->PathB ProductA Product A: N-Boc Benzyl Chloride PathA->ProductA ProductB Product B: N-Boc Benzaldehyde PathB->ProductB

Figure 2: Synthetic workflow for the divergent functionalization of the protected intermediate.

Troubleshooting & QC Table
ObservationProbable CauseCorrective Action
Loss of Boc group during Chlorination HCl generation from SOCl₂ is too high.Switch to MsCl (Mesyl Chloride) + TEA + LiCl protocol (Appel-like conditions) which is non-acidic.
Low Yield in Oxidation MnO₂ is deactivated.Dry MnO₂ at 110°C for 12h before use or switch to Swern Oxidation (DMSO/Oxalyl Chloride @ -78°C).
Polymerization upon Deprotection Free amine reacting with benzyl chloride.Keep the product as the HCl salt immediately upon deprotection, or use in the next step immediately.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for N-Boc stability and protocols).
  • Fisher Scientific. Amine Protection / Deprotection Protocols. Retrieved from

  • Cahiez, G., et al. (2010). Manganese Dioxide Oxidation of Benzylic Alcohols. Synthesis.
  • Master Organic Chemistry. Thionyl Chloride (SOCl₂) Reaction Mechanism. Retrieved from

Sources

scale-up synthesis procedures for 3-(methylamino)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(methylamino)benzyl alcohol

Executive Summary

This guide details a scalable, high-fidelity protocol for the synthesis of 3-(methylamino)benzyl alcohol , a critical pharmacophore in the development of phenylephrine analogs and kinase inhibitors.

While direct methylation of 3-aminobenzyl alcohol often results in over-alkylation (dimethylation), this protocol utilizes a Formylation-Global Reduction strategy.[1] This route guarantees mono-N-methylation selectivity and simplifies purification by leveraging the simultaneous reduction of an ester and a formamide in a single process step.[1]

Strategic Route Analysis

To ensure process reliability and safety on a multigram-to-kilogram scale, we reject direct alkylation in favor of a reductive transformation.[1]

FeatureRoute A: Direct AlkylationRoute B: Formylation-Reduction (Recommended)
Starting Material 3-Aminobenzyl alcoholMethyl 3-aminobenzoate
Reagents MeI or HCHO/NaBH₄HCOOH/Ac₂O then BH₃[1]·DMS
Selectivity Poor (Mix of mono/di-methyl)Excellent (100% Mono-methyl)
Scalability Low (Chromatography required)High (Crystallization/Extraction)
Safety Profile ModerateHigh Hazard (Requires strict Borane controls)
Reaction Pathway Visualization

SyntheticRoute SM Methyl 3-aminobenzoate (Starting Material) INT Methyl 3-formamidobenzoate (Intermediate) SM->INT HCOOH, Ac2O (N-Formylation) COMPLEX Amine-Borane Complex INT->COMPLEX BH3·DMS, THF (Global Reduction) PROD 3-(methylamino)benzyl alcohol (Target) COMPLEX->PROD MeOH/HCl (Acid Hydrolysis)

Figure 1: The "Global Reduction" strategy converts both the ester and amide functionalities in a single pot, ensuring atom economy and mono-methylation.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-formamidobenzoate

Objective: Selective protection of the aniline nitrogen with a formyl group to prevent over-methylation.

Reagents:

  • Methyl 3-aminobenzoate (1.0 equiv)[1]

  • Formic Acid (98%, 1.5 equiv)[1]

  • Acetic Anhydride (1.2 equiv)[1]

  • Dichloromethane (DCM) or THF (Solvent)[1]

Protocol:

  • Activation: In a dry reactor cooled to 0°C, mix Formic Acid (1.5 eq) and Acetic Anhydride (1.2 eq). Stir for 30 minutes to generate the mixed anhydride (formyl acetate) in situ.

  • Addition: Dissolve Methyl 3-aminobenzoate in DCM (5 volumes). Add this solution dropwise to the mixed anhydride, maintaining internal temperature < 10°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or HPLC (Disappearance of amine).

  • Workup: Quench with ice water. Separate the organic layer.[2][3][4][5] Wash with sat.[1] NaHCO₃ (to remove excess acid) and brine.

  • Isolation: Dry over MgSO₄ and concentrate. The product usually precipitates as a white/off-white solid.[1]

    • Yield Target: >90%[1][6]

    • Checkpoint: 1H NMR should show a formyl proton signal (~8.3-8.6 ppm) and disappearance of the broad NH₂ signal.[1]

Step 2: Global Reduction to 3-(methylamino)benzyl alcohol

Objective: Simultaneous reduction of the methyl ester (to alcohol) and formamide (to methyl amine).

Safety Critical: This step uses Borane-Dimethyl Sulfide (BH₃[1]·DMS) . It is pyrophoric and generates hydrogen gas.[7] All glassware must be oven-dried and purged with Nitrogen/Argon.[1]

Reagents:

  • Methyl 3-formamidobenzoate (Intermediate from Step 1)[1]

  • BH₃[1][7][8][9]·DMS (2.0 M in THF, 4.0 - 5.0 equiv)[1]

    • Note: Excess is required because the amine-borane complex sequesters hydride.[1]

  • Anhydrous THF (10 volumes)

  • Methanol (for quench)[1][7]

  • Conc. HCl (for hydrolysis)[1]

Protocol:

  • Setup: Charge the Intermediate into the reactor and dissolve in Anhydrous THF under inert atmosphere. Cool to 0°C.[4][7][10]

  • Addition: Add BH₃·DMS dropwise via a pressure-equalizing addition funnel.[1] Caution: Exothermic. Gas evolution (H₂). Maintain temp < 5°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 3-5 hours.

    • Mechanism:[1][8] The borane reduces the carbonyls. The resulting amine forms a stable B-N bond (amine-borane complex) that must be broken later.[1][8]

  • Quench (CRITICAL): Cool the mixture to 0°C.

    • See Figure 2 for Quench Logic.

    • Slowly add Methanol dropwise.[1] Massive H₂ evolution will occur.[1][3] Do not rush.

  • Hydrolysis: Once gas evolution ceases, add Conc. HCl (approx 1 mL per gram of substrate) or 6M HCl.

  • Cleavage: Reflux the acidic mixture for 1 hour. This breaks the Boron-Nitrogen bond and liberates the free amine.[8]

  • Workup:

    • Cool and concentrate to remove THF/MeOH (trimethyl borate azeotropes off).

    • Basify the aqueous residue to pH > 10 using 4M NaOH.

    • Extract with Ethyl Acetate (3x).[1][2]

    • Dry (Na₂SO₄) and concentrate.[1]

Quench & Safety Logic

QuenchSafety Start Reaction Complete (THF Reflux) Cool Cool to 0°C Start->Cool MeOH Add MeOH Dropwise (CAUTION: H2 Gas) Cool->MeOH Check Gas Evolution Stopped? MeOH->Check Check->MeOH No Acid Add HCl & Reflux (Break B-N Complex) Check->Acid Yes Clean Distill Trimethyl Borate Acid->Clean

Figure 2: Safety workflow for quenching Borane reactions. Failure to reflux with acid will result in low yields due to trapped amine-borane complexes.[1]

Analytical Specifications (Self-Validation)

To validate the success of the scale-up, the final product must meet these criteria:

ParameterSpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
1H NMR Singlet at ~2.8 ppm (N-Me)Singlet at ~4.6 ppm (CH₂-OH)400 MHz DMSO-d6
MS (ESI) [M+H]+ = 138.1LC-MS
Residual Boron < 500 ppmICP-MS (Critical for Pharma)

References

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of carboxylic acids and esters with diborane in tetrahydrofuran." The Journal of Organic Chemistry.

  • Org. Process Res. Dev. (2002).[1][8] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." (Demonstrates Borane reduction of amides on scale).

  • BenchChem Safety Protocols. (2025). "Safe Handling of Boranes at Scale."

  • Organic Syntheses. (2014). "General guidelines for the management of chemical waste and borane quenching."

Sources

Troubleshooting & Optimization

removing unreacted starting materials from [3-(Methylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [3-(Methylamino)phenyl]methanol

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of [3-(Methylamino)phenyl]methanol. As a polar amino alcohol, this compound presents unique challenges, particularly in separating it from structurally similar starting materials and byproducts. This document is structured to provide not just protocols, but the underlying scientific principles to empower you to adapt and troubleshoot your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: I've completed the synthesis of [3-(Methylamino)phenyl]methanol. What is the most common impurity I should expect, and what's my first purification step?

A1: Understanding Your Crude Mixture

The most common impurities are typically unreacted starting materials, which depend on your synthetic route. Two prevalent routes are:

  • Reductive Amination/Reduction of an Aldehyde: Starting from 3-aminobenzyl alcohol followed by methylation, or the reduction of 3-(methylamino)benzaldehyde. In this case, you can expect unreacted 3-aminobenzyl alcohol or 3-(methylamino)benzaldehyde .

  • Reduction of an Amide/Ester: Starting from a derivative of 3-aminobenzoic acid. This may leave unreacted starting acid or ester.

Your first and most crucial step is a preliminary acid-base extraction .[1][2] This technique is exceptionally effective at separating your basic amine-containing product from any non-basic (neutral or acidic) impurities, such as residual solvents or non-amine byproducts.[3]

Causality: The principle of acid-base extraction hinges on the differential solubility of a compound in its neutral versus its ionized (salt) form.[1] By treating your crude mixture with an aqueous acid (e.g., 1M HCl), the basic secondary amine of your product, and any other basic impurities, will be protonated to form a hydrochloride salt. This salt is highly soluble in the aqueous phase, while neutral impurities remain in the organic phase. You can then isolate the aqueous layer, re-basify it (e.g., with NaOH) to regenerate the neutral amine, and extract your purified product back into an organic solvent.

Below is a workflow diagram illustrating this initial cleanup.

cluster_start Initial Workup cluster_extraction Acid-Base Extraction cluster_isolation Product Isolation A Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) B Add 1M HCl (aq). Shake in Separatory Funnel. A->B Step 1 C Separate Layers B->C Step 2 D Aqueous Layer (Protonated Amines: Product + SMs) C->D E Organic Layer (Neutral Impurities) C->E Discard or Analyze F Adjust Aqueous Layer to pH > 10 with NaOH (aq) D->F Step 3 G Extract with Fresh Organic Solvent (e.g., EtOAc) F->G Step 4 H Organic Layer (Purified Amine Mixture) G->H I Dry (Na₂SO₄), Filter, and Evaporate Solvent H->I Step 5 J Crude Product (Amine Fraction) I->J

Caption: Initial acid-base extraction workflow.

Q2: My main impurity is a starting material with a basic amine group. Acid-base extraction didn't separate them. What's the best method for this separation?

A2: Leveraging Polarity with Column Chromatography

When impurities share the same fundamental acid-base properties as your product, you must exploit other differences in their physicochemical properties, most commonly polarity. Column chromatography is the most powerful and versatile technique for this purpose.[4]

Because [3-(Methylamino)phenyl]methanol and its likely precursors (e.g., 3-aminobenzyl alcohol) are polar, careful selection of the stationary and mobile phases is critical.[5][6]

Troubleshooting Common Chromatography Issues:

  • Problem: My compound is streaking or showing poor separation on a standard silica gel column.

    • Expertise & Causality: This is a classic issue when purifying amines on silica gel. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly interact with the basic amine, leading to significant tailing (streaking) and poor recovery.

    • Solution: To mitigate this, you must add a small amount of a basic modifier to your mobile phase (eluent). This additive will compete for the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

      • Add 0.5-2% triethylamine (Et₃N) to your eluent system.

      • Alternatively, use a mobile phase pre-saturated with ammonia , often prepared by adding a small amount of concentrated ammonium hydroxide to the solvent.

Recommended Starting Conditions for Chromatography:

ParameterRecommendation for [3-(Methylamino)phenyl]methanolRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good resolving power for moderately polar compounds.[4]
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH) with 1% Et₃NA good starting gradient. Begin with a low polarity (e.g., 99:1 DCM:MeOH) and gradually increase the methanol concentration.
Ethyl Acetate (EtOAc) / Hexanes with 1% Et₃NAnother common system. The polarity can be tuned by adjusting the ratio.
Alternative Phase Alumina (neutral or basic)Less acidic than silica and can be a good alternative for sensitive amines, potentially avoiding the need for a basic modifier.
Advanced Technique HILIC (Hydrophilic Interaction Liquid Chromatography)For highly polar compounds that are poorly retained even with polar mobile phases in normal or reversed-phase chromatography.[6][7]
Q3: I've isolated my product via chromatography, but it's an oil/waxy solid and still contains minor impurities. How can I achieve analytical purity?

A3: Final Purification via Recrystallization or Salt Formation

For achieving high purity, especially if your compound is a solid at room temperature, recrystallization is the gold standard. This technique relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the compound's solubility decreases, forcing it to crystallize out, leaving impurities behind in the mother liquor.[8]

Experimental Protocol: Recrystallization

  • Solvent Screening: The key is finding a suitable solvent or solvent system. The ideal solvent dissolves your compound completely when hot but poorly when cold. Test small amounts of your product in various solvents (see table below). A good solvent system is often a pair: one "soluble" solvent and one "anti-solvent" in which the compound is poorly soluble.

  • Dissolution: Place your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves completely. If using a solvent pair, dissolve the compound in the "soluble" solvent first, then add the hot "anti-solvent" dropwise until the solution becomes slightly cloudy. Add a drop or two of the "soluble" solvent to clarify.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8] Do not disturb the flask.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. Dry the purified crystals under vacuum.[8]

Table of Potential Recrystallization Solvents:

SolventPolarityComments
Cyclohexane Non-polarReported to be effective for similar amino alcohols.[9][10] A good first choice.
Toluene Non-polarHigher boiling point than hexanes/cyclohexane.
Ethyl Acetate / Hexanes Mid-Polarity SystemDissolve in minimal hot EtOAc, then add hexanes as the anti-solvent.
Acetone Polar AproticMay be too strong a solvent, but can be paired with an anti-solvent like hexanes.[11]
Water Polar ProticGenerally used for recrystallizing salts. The free base is likely too soluble in organic solvents.[12][13]

Alternative Strategy: Salt Formation and Recrystallization

If the free base is difficult to crystallize (e.g., it remains an oil), converting it to a salt can be highly effective. The ionic nature of a salt often leads to a well-defined, highly crystalline solid.

  • Dissolve your purified oil in a suitable organic solvent (e.g., isopropanol, ethanol).

  • Slowly add a solution of an acid (e.g., HCl in ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will often precipitate out of the solution.

  • The resulting salt can then be collected and recrystallized, typically from a polar solvent like ethanol or an ethanol/ether mixture.[14]

Below is a diagram illustrating the decision-making process for final purification.

rect_node rect_node Start Product from Chromatography IsSolid Is the product a solid? Start->IsSolid Recrystallize Perform Recrystallization (See Protocol) IsSolid->Recrystallize Yes SaltFormation Convert to Salt (e.g., HCl salt) IsSolid->SaltFormation No (Oil) FinalProduct Analytically Pure Solid Product Recrystallize->FinalProduct SaltFormation->FinalProduct

Caption: Decision workflow for final purification.

References

  • Purification of p-aminophenol. (n.d.). Google Patents.
  • Process for the purification of p-aminophenol. (n.d.). Google Patents.
  • Process for producing aminophenols. (n.d.). Google Patents.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved February 24, 2026, from [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbent Technologies. Retrieved February 24, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst? (2024, December 28). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved February 24, 2026, from [Link]

  • Acetominophen Synthesis.docx. (n.d.). Michigan State University Chemistry. Retrieved February 24, 2026, from [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved February 24, 2026, from [Link]

  • PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. (n.d.). Google Patents.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 24, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved February 24, 2026, from [Link]

  • Method for recovering 2-amino alcohol. (n.d.). Google Patents.
  • Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. (n.d.). SynArchive. Retrieved February 24, 2026, from [Link]

  • N-METHYLFORMANILIDE. (1940). Organic Syntheses, 20, 66. Retrieved February 24, 2026, from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Synthetic method of (methylamino)(phenyl)methyl alcohol. (n.d.). Google Patents.
  • Methylamines purification process. (1981, October 14). Google Patents.
  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of 3-(dimethylaminomethyl)benzyl alcohol. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

  • Results of N-formylation of N-methylaniline with PhSiH3 and CO2 over various catalysts. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
  • 3- methylamino-1-phenylpropanol preparation method. (2008, November 12). Patsnap. Retrieved February 24, 2026, from [Link]

Sources

stability of [3-(Methylamino)phenyl]methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [3-(Methylamino)phenyl]methanol Stability Guide

Executive Summary & Core Directive

The "Protonation Paradox": The stability of [3-(Methylamino)phenyl]methanol (MAM) under acidic conditions is governed by a competition between two functional groups: the secondary amine and the benzyl alcohol.

  • The Protective Effect: Acid protonates the amine (forming an ammonium species), which prevents oxidation and reduces the ring's nucleophilicity, thereby inhibiting polymerization.

  • The Destabilizing Effect: Acid activates the benzyl alcohol group, facilitating dehydration to a reactive benzylic carbocation, which leads to etherification or Friedel-Crafts polymerization.

Key Takeaway: The compound is kinetically stable in dilute aqueous acid at low temperatures (<25°C) due to the electron-withdrawing nature of the protonated amine. However, in non-aqueous acidic alcoholic solvents or at elevated temperatures, it rapidly degrades into ethers or oligomers.

Mechanism of Instability

To troubleshoot effectively, you must understand the underlying physical organic chemistry.

The Degradation Pathway

The meta-positioning of the amino group is critical. Unlike para-amino benzyl alcohols, which form unstable quinone methides, the meta-isomer degrades primarily via the benzylic carbocation.

  • Amine Protonation (Fast & Reversible):

    
    
    
    • Effect: The ammonium group is strongly electron-withdrawing (

      
       effect). This destabilizes the formation of the benzylic carbocation, actually increasing acid stability compared to the neutral free base.
      
  • Alcohol Dehydration (Rate Limiting):

    
    
    
    • Effect: Once formed, the carbocation is a potent electrophile.

  • Fate of the Carbocation:

    • Path A (Solvolysis): If solvent is methanol/ethanol

      
       Methyl/Ethyl Ether.
      
    • Path B (Polymerization): If concentration is high, the carbocation attacks the aromatic ring of a neighboring molecule (Friedel-Crafts alkylation), leading to "gums" or tars.

Visualizing the Pathway

MAM_Degradation MAM [3-(Methylamino)phenyl]methanol (Free Base) Ammonium Ammonium Salt (Protonated Amine) STABLE SPECIES MAM->Ammonium H+ (pH < 4) Fast Oxonium Oxonium Ion (Protonated Alcohol) MAM->Oxonium H+ (Strong Acid) Ammonium->Oxonium Equilibrium Cation Benzylic Carbocation (Reactive Electrophile) Oxonium->Cation -H2O (Heat/Time) Ether Alkyl Ether (Solvent Trapped) Cation->Ether + ROH (Solvent) Polymer Oligomers/Tars (Friedel-Crafts) Cation->Polymer + MAM (High Conc.)

Caption: Kinetic competition between stabilizing amine protonation (green path) and destabilizing alcohol dehydration (red path).

Troubleshooting & FAQs

Scenario A: "My product turned into a sticky gum during acid workup."
  • Diagnosis: Polymerization (Friedel-Crafts Alkylation).

  • Cause: You likely concentrated the solution while it was still acidic and warm. As the solvent evaporates, the concentration of the "nucleophile" (the aromatic ring) increases, and the "electrophile" (carbocation) reacts with it.

  • Solution:

    • Neutralize First: Never concentrate the acidic solution to dryness. Neutralize to pH 7-8 using saturated

      
       before evaporation.
      
    • Temperature Control: Keep all acid manipulations

      
      .
      
Scenario B: "I see a new impurity peak (+14 mass) in LCMS when using Methanol."
  • Diagnosis: Methyl Ether Formation.

  • Cause: Methanol is a nucleophile. In the presence of acid (even trace amounts from silica gel or buffers), the benzyl alcohol converts to the benzyl methyl ether.

  • Solution:

    • Switch Solvents: Use Acetonitrile (ACN) or Isopropyl Alcohol (IPA) for workups. Primary alcohols (MeOH) react fastest.

    • Buffer Check: Ensure your HPLC mobile phase pH is not extremely acidic (< 2.0) if the run time is long.

Scenario C: "The compound turned brown/black upon storage."
  • Diagnosis: Oxidation (Aniline degradation).

  • Cause: The free base amine is electron-rich and prone to air oxidation.

  • Solution: Store as a salt. The Hydrochloride (HCl) or Oxalate salt is significantly more stable because the protonated nitrogen lone pair cannot participate in oxidation chemistry.

Experimental Protocols

Protocol 1: Safe Salt Formation (HCl)

Objective: To convert the unstable free base into a stable solid hydrochloride salt without triggering polymerization.

Reagents:

  • [3-(Methylamino)phenyl]methanol (Free Base)

  • 2-Propanol (IPA) - Chosen because secondary alcohols are less nucleophilic than MeOH/EtOH.

  • 4M HCl in Dioxane (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the free base in minimal anhydrous IPA at 0°C.

  • Acid Addition: Dropwise add 1.05 eq of 4M HCl in Dioxane. Do not use aqueous HCl to avoid solubility issues.

  • Precipitation: The salt should precipitate immediately. If not, add diethyl ether as an antisolvent.

  • Filtration: Filter the solid rapidly under Argon/Nitrogen.

  • Drying: Dry under high vacuum at room temperature. Do not heat.

Protocol 2: Acid Stability Stress Test

Objective: To determine the "safe window" for handling the compound in your specific acidic buffer.

TimepointCondition A (pH 1, 25°C)Condition B (pH 1, 50°C)Condition C (pH 4, 25°C)
0 hr 100%100%100%
1 hr Analyze HPLCAnalyze HPLCAnalyze HPLC
4 hr Analyze HPLCAnalyze HPLCAnalyze HPLC
24 hr Analyze HPLCAnalyze HPLCAnalyze HPLC

Acceptance Criteria:

  • Stable: >98% recovery.

  • Degradation: Appearance of Dimer (Ret. Time > Main Peak) or Ether (depends on solvent).

Summary of Stability Data

ParameterStability StatusRecommendation
pH < 2 (Aq) Moderate Stable for < 4 hours at RT. Long-term storage unsafe.
pH < 2 (MeOH) Unstable Forms methyl ether rapidly (>10% in 1 hr). Avoid.
pH 4-6 Good Optimal for aqueous extractions.
pH > 9 Poor Oxidation risk (air sensitive).
Solid State Excellent (as Salt) Store at -20°C, desiccated.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group; discussions on benzyl alcohol reactivity).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • PubChem. (2025).[1] [3-(Methylamino)phenyl]methanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Interpretation of [3-(Methylamino)phenyl]methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth technical analysis of the ¹H NMR spectrum of [3-(Methylamino)phenyl]methanol, a key intermediate in various synthetic pathways.

This document moves beyond a simple cataloging of spectral data. Instead, it provides a comparative framework, juxtaposing the predicted spectrum of our target molecule with the empirical data of its constituent structural analogs: benzyl alcohol and N-methylaniline. Through this lens, we will dissect the nuanced effects of substituent positioning and electronic properties on proton chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who rely on robust spectral interpretation for the confident identification and characterization of their compounds.

Predicted ¹H NMR Spectrum of [3-(Methylamino)phenyl]methanol

The structure and proton designations for [3-(Methylamino)phenyl]methanol are as follows:

Figure 1: Structure of [3-(Methylamino)phenyl]methanol with proton labeling.

Based on this structure, the predicted ¹H NMR data in a typical deuterated solvent like CDCl₃ are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
Hₐ (CH₂)~4.6s2H-
Hb (OH)Variable (broad s)broad s1H-
Hc (NH)Variable (broad s)broad s1H-
Hd (CH₃)~2.8s3H-
H₂~6.7s1HJmeta ≈ 2-3 Hz
H₄~6.6t1HJortho ≈ 7-8 Hz
H₅~7.1t1HJortho ≈ 7-8 Hz
H₆~6.6d1HJortho ≈ 7-8 Hz

Table 1: Predicted ¹H NMR Spectral Data for [3-(Methylamino)phenyl]methanol.

Comparative Spectral Analysis

To substantiate our predictions for [3-(Methylamino)phenyl]methanol, we will now turn our attention to the experimental ¹H NMR data of two foundational aromatic compounds: benzyl alcohol and N-methylaniline. These molecules represent the core functional moieties of our target compound and provide invaluable reference points for understanding its spectral features.

The Benzylic Protons: A Comparison with Benzyl Alcohol

The -CH₂OH group in [3-(Methylamino)phenyl]methanol is a classic benzylic alcohol system. Its spectral characteristics can be directly compared to those of benzyl alcohol.

CompoundAr-H Chemical Shift (δ, ppm)-CH₂- Chemical Shift (δ, ppm)-OH Chemical Shift (δ, ppm)
Benzyl Alcohol~7.3 (m)~4.7 (s)Variable (broad s)
[3-(Methylamino)phenyl]methanol (Predicted)6.6 - 7.1~4.6 (s)Variable (broad s)

Table 2: Comparison of ¹H NMR Data for Benzyl Alcohol and the Predicted Data for the Benzylic Moiety of [3-(Methylamino)phenyl]methanol.

The benzylic protons (-CH₂-) of benzyl alcohol typically appear as a singlet at approximately 4.7 ppm.[3][4][5][6] This is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. For [3-(Methylamino)phenyl]methanol, we predict a very similar chemical shift of around 4.6 ppm for the corresponding methylene protons (Hₐ). The slight upfield shift is anticipated due to the net electron-donating character of the meta-positioned methylamino group, which subtly increases electron density across the aromatic system.[7]

The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[5] In both benzyl alcohol and our target molecule, this signal is expected to be a broad singlet with a variable chemical shift.

The Methylamino Protons: A Comparison with N-Methylaniline

The -NHCH₃ group's spectral signature in [3-(Methylamino)phenyl]methanol can be elucidated by comparison with N-methylaniline.

CompoundAr-H Chemical Shift (δ, ppm)-NH- Chemical Shift (δ, ppm)-CH₃ Chemical Shift (δ, ppm)
N-Methylaniline6.6 - 7.2 (m)Variable (broad s)~2.8 (s)
[3-(Methylamino)phenyl]methanol (Predicted)6.6 - 7.1Variable (broad s)~2.8 (s)

Table 3: Comparison of ¹H NMR Data for N-Methylaniline and the Predicted Data for the Methylamino Moiety of [3-(Methylamino)phenyl]methanol.

In N-methylaniline, the N-methyl protons (-CH₃) typically resonate as a singlet around 2.8 ppm.[8][9][10] We predict an identical chemical shift for the methyl protons (Hd) in [3-(Methylamino)phenyl]methanol. The electronic environment of the methyl group is primarily influenced by the directly attached nitrogen atom, and the meta-positioned hydroxymethyl group is not expected to exert a significant long-range electronic effect on this chemical shift.

Similar to the hydroxyl proton, the amine proton (-NH-) signal (Hc) is expected to be a broad singlet with a variable chemical shift due to hydrogen bonding and exchange phenomena.

The Aromatic Protons: The Influence of Meta-Substitution

The aromatic region of the ¹H NMR spectrum provides a wealth of information about the substitution pattern of the benzene ring. In [3-(Methylamino)phenyl]methanol, we have a meta-disubstituted system. Both the methylamino (-NHCH₃) and hydroxymethyl (-CH₂OH) groups are generally considered ortho-, para-directing activators in electrophilic aromatic substitution, implying they are electron-donating groups. This electron donation increases the electron density at the ortho and para positions relative to the substituent, leading to an upfield (lower ppm) shift for the protons at these positions compared to benzene (δ ≈ 7.34 ppm).[7]

The predicted splitting pattern for the aromatic protons of [3-(Methylamino)phenyl]methanol is complex.

  • H₂: This proton is ortho to the -CH₂OH group and para to the -NHCH₃ group. It is expected to be the most shielded (furthest upfield) and may appear as a singlet or a narrow triplet due to small meta-couplings.

  • H₄: This proton is ortho to the -NHCH₃ group and meta to the -CH₂OH group. It will be strongly shielded and is expected to appear as a triplet due to coupling with its two ortho neighbors (H₅).

  • H₅: This proton is meta to both substituents. It is expected to be the most deshielded (furthest downfield) of the aromatic protons and should appear as a triplet due to coupling with its two ortho neighbors (H₄ and H₆).

  • H₆: This proton is ortho to the -CH₂OH group and meta to the -NHCH₃ group. It is expected to be shielded and appear as a doublet due to coupling with its ortho neighbor (H₅).

The typical coupling constants for aromatic protons are: ³J (ortho) = 6-10 Hz, ⁴J (meta) = 2-4 Hz, and ⁵J (para) = 0-1 Hz.[11][12][13] These values are crucial for definitively assigning the signals in the aromatic region.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of [3-(Methylamino)phenyl]methanol or similar compounds, the following protocol should be followed.

Figure 2: Experimental workflow for acquiring a ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid [3-(Methylamino)phenyl]methanol into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample into the NMR magnet.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time (at): 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans (ns): 8-16 (can be adjusted based on sample concentration)

    • Spectral Width (sw): 12-16 ppm

4. Data Processing:

  • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the peak multiplicities and measure the coupling constants.

Conclusion

The interpretation of ¹H NMR spectra is a powerful tool for the structural elucidation of organic molecules. By leveraging a comparative approach and understanding the fundamental principles of substituent effects, a detailed and accurate prediction of the ¹H NMR spectrum of [3-(Methylamino)phenyl]methanol can be achieved. This guide provides a comprehensive framework for such an analysis, from sample preparation to data interpretation, empowering researchers to confidently characterize their compounds. The ability to predict and interpret complex spectra is an essential skill in modern drug discovery and development, facilitating the rapid identification and progression of promising new chemical entities.

References

  • PubChem. Benzyl Alcohol. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. NMR spectrum of benzyl alcohol. [Link]

  • Royal Society of Chemistry. Contents - Rsc.org. [Link]

  • Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • ResearchGate. Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). [Link]

  • Max-Planck-Gesellschaft. Supporting Information - MPG.PuRe. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of California, Davis. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described?. [Link]

  • Wiley Online Library. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group. [Link]

  • ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... [Link]

  • Journal of Physical and Chemical Reference Data. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Organic Chemistry Data. 9.5 Curphy-Morrison Additivity Constants for Proton NMR. [Link]

  • ACS Publications. Estimation of the chemical shifts of aromatic protons using additive increments. [Link]

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A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for [3-(Methylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of experimental approaches for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of [3-(Methylamino)phenyl]methanol. As an active pharmaceutical ingredient (API) intermediate or candidate, ensuring its purity is paramount for drug safety and efficacy. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development lifecycle, grounded in established regulatory principles and practical laboratory experience.

The Analytical Challenge: Understanding [3-(Methylamino)phenyl]methanol

Before any practical work commences, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge informs every subsequent decision in method development.

[3-(Methylamino)phenyl]methanol (CAS: 121562-78-5) is a polar aromatic compound featuring three key functional groups: a secondary amine, a primary alcohol, and a phenyl ring.[1][2]

  • Polarity: The presence of hydroxyl (-OH) and methylamino (-NHCH₃) groups imparts significant polarity.

  • UV Absorbance: The phenyl ring provides a chromophore, making UV detection a suitable and straightforward choice for quantification.

  • Ionic Character: The secondary amine group is basic. Its protonation state is dependent on the mobile phase pH, which will critically affect its retention and peak shape in reversed-phase chromatography. The predicted basic pKa of similar structures suggests that at a pH below ~8, the amine will be protonated.[3]

This initial analysis dictates that a reversed-phase HPLC (RP-HPLC) method will be the most effective starting point, as it is designed to separate compounds based on hydrophobicity, with polar compounds eluting earlier.[4][5] Our goal is to find a set of conditions that provides adequate retention for the main compound while enabling the separation of less polar and more polar impurities that may be present from synthesis or degradation.

The Method Development Workflow: A Strategic Approach

A systematic, rather than a trial-and-error, approach is crucial for efficient and robust method development. The overall strategy follows a logical progression from understanding the goal to final validation, as outlined below.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization & Specificity cluster_3 Phase 4: Validation ATP Define Analytical Target Profile (ATP) Analyte Characterize Analyte (pKa, logP, UV Scan) ATP->Analyte Informs requirements Column Stationary Phase (Column) Screening Analyte->Column Mobile Mobile Phase Screening (A/B, pH) Analyte->Mobile Optimize Optimize Gradient, Temp, Flow Rate Column->Optimize Mobile->Optimize Forced Forced Degradation (Stress Testing) Optimize->Forced Demonstrates Specificity Validate Method Validation (ICH Q2(R2)) Forced->Validate

Caption: A systematic workflow for HPLC method development and validation.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in screening and comparing different stationary and mobile phases to achieve optimal selectivity and resolution.

Part A: Stationary Phase (Column) Selection

The choice of column is the most critical factor in determining the selectivity of the separation.[6][7] For [3-(Methylamino)phenyl]methanol, we will compare three common reversed-phase columns, each offering a different retention mechanism.

Column TypeUSP CodePrimary InteractionRationale for Selection
C18 (Octadecylsilane) L1HydrophobicThe industry standard and a universal starting point. Provides maximum hydrophobic retention.[4]
Phenyl L11π-π and HydrophobicThe phenyl groups in the stationary phase can interact with the analyte's benzene ring, offering alternative selectivity for aromatic compounds.[6][7]
AQ-C18 (Polar-Embedded) L1, L96Hydrophobic & H-BondingIncorporates polar groups (e.g., amide, carbamate) to prevent phase collapse in highly aqueous mobile phases and improve peak shape for basic compounds.[4][8]

Experimental Protocol: Column Screening

  • Prepare Analyte Solution: Dissolve [3-(Methylamino)phenyl]methanol in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Initial Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient: Run a generic scouting gradient on each column (e.g., 5% to 95% B over 15 minutes).

  • System Parameters:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 5 µL.

  • Evaluation: Compare the chromatograms from each column for:

    • Retention time of the main peak.

    • Peak shape (asymmetry or tailing factor).

    • Resolution from any visible impurities.

Expected Outcome: The Phenyl or AQ-C18 columns are hypothesized to provide superior peak shape compared to the standard C18 due to the basic nature of the analyte. The Phenyl phase may offer unique selectivity for aromatic impurities.

Part B: Mobile Phase Optimization

The mobile phase influences retention, selectivity, and peak shape.[9] For a basic compound like ours, pH is the most powerful tool for optimization.

1. Comparison of Organic Modifiers

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[5]

Organic ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), lower UV cutoff (~190 nm), often provides sharper peaks.[5]Higher cost, potential for different selectivity.
Methanol (MeOH) Lower cost, can offer different selectivity profiles compared to ACN, particularly for compounds capable of hydrogen bonding.Higher viscosity (higher backpressure), higher UV cutoff (~205 nm).

2. Comparison of Mobile Phase pH and Buffers

Controlling the mobile phase pH is critical to ensure the secondary amine is consistently protonated (pH < pKa), which suppresses silanol interactions and leads to sharp, symmetrical peaks.[10]

Buffer SystemTypical pH RangeRationale
0.1% Formic Acid ~2.7Simple, volatile, and MS-compatible. Good starting point for achieving low pH.
Phosphate Buffer (e.g., 20 mM KH₂PO₄) 2.0 - 3.5High buffer capacity, leading to very robust and reproducible methods. Not MS-compatible.[5]
0.1% Trifluoroacetic Acid (TFA) ~2.0Strong ion-pairing agent, can significantly improve peak shape for bases but can be difficult to remove from the column and may suppress MS signals.

Experimental Protocol: Mobile Phase Optimization

  • Select Best Column: Choose the column that gave the most promising results from the column screening phase (e.g., the Phenyl column).

  • Screen Organic Modifier: Repeat the scouting gradient using Methanol as Mobile Phase B and compare the chromatogram to the one obtained with Acetonitrile.

  • Screen pH/Buffer: Using the superior organic modifier, test the different buffer systems (Formic Acid, Phosphate Buffer).

  • Evaluation: Assess the impact of each mobile phase system on retention time, peak asymmetry, and resolution between the main peak and any impurities. The goal is a tailing factor between 0.9 and 1.2.

The Optimized Method & Demonstration of Specificity

Based on comparative studies, a hypothetical optimized method is presented below. Typically, a phenyl column with a phosphate buffer and acetonitrile provides an excellent combination of selectivity and peak shape for this type of analyte.

Table: Optimized Chromatographic Conditions

ParameterCondition
Column Phenyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B in 20 min, then hold at 70% for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 10 µL
Forced Degradation (Stress Testing)

A crucial part of method development for purity analysis is to demonstrate that the method is "stability-indicating." This means the method can separate the intact API from any degradation products that might form under stress conditions. This is a core requirement of the ICH guidelines.[11][12]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of [3-(Methylamino)phenyl]methanol in a suitable solvent.

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions, aiming for 5-20% degradation.[11]

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 1 hour.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid API at 105 °C for 48 hours, then dissolve.

    • Photolytic: Expose the solution to light in a photostability chamber (ICH Q1B).

  • Analysis: Neutralize the acid and base samples before dilution. Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally pure in all stressed samples.[13]

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized, stability-indicating method is developed, it must be validated to prove it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15]

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Robustness Robustness

Caption: Interrelationship of key HPLC method validation parameters per ICH.

Protocol: Method Validation

The following parameters must be assessed:

  • Specificity: Already demonstrated through the forced degradation study.

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., from the Limit of Quantitation to 150% of the target concentration). Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[16]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the data sets should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and observe the impact on the results. The system suitability criteria must still be met.

Table: Typical Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
Robustness System Suitability criteria pass under all varied conditions.
System Suitability (Tailing Factor) 0.8 - 1.5
System Suitability (Plate Count) > 2000

Conclusion

This guide has demonstrated a systematic, comparative approach to developing a stability-indicating HPLC method for the purity of [3-(Methylamino)phenyl]methanol. By beginning with a thorough characterization of the analyte, we established a strong scientific basis for subsequent decisions. The comparative screening of columns (C18, Phenyl, AQ-C18) and mobile phase parameters (organic modifier, pH) is essential for finding the optimal conditions for selectivity and peak shape for this polar, basic compound.

The proposed optimized method, utilizing a Phenyl stationary phase with a phosphate-buffered mobile phase at acidic pH, provides a robust solution. Its stability-indicating nature was confirmed through a comprehensive forced degradation study, and a clear roadmap for validation according to ICH Q2(R2) guidelines ensures the final method is reliable, reproducible, and fit for purpose in a regulated environment. This structured approach minimizes development time and results in a high-quality analytical method suitable for supporting drug development professionals.

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Unveiling the Molecular Architecture: A Comparative Guide to Validating the Structure of [3-(Methylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific inquiry. For a compound such as [3-(Methylamino)phenyl]methanol, a versatile intermediate in organic synthesis, precise structural elucidation is paramount to understanding its reactivity, potential biological activity, and physical properties. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural determination, with other powerful analytical techniques. While a published crystal structure for [3-(Methylamino)phenyl]methanol is not currently available, we will leverage data from the closely related compound, (3-Aminophenyl)methanol, to illustrate the unparalleled insights offered by crystallographic analysis.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a deep and applicable understanding of structural validation methodologies.

The Definitive Answer: X-ray Crystallography

X-ray crystallography provides an unambiguous and high-resolution map of atomic positions within a crystalline solid.[1][2] This technique is predicated on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is unique to the crystal's internal structure and can be mathematically deconvoluted to generate a three-dimensional model of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience.

Step 1: Crystallization - The Art of Molecular Order

  • Objective: To grow single crystals of sufficient size and quality for diffraction analysis.

  • Methodology:

    • Dissolve a high-purity sample of [3-(Methylamino)phenyl]methanol in a minimal amount of a suitable solvent or solvent mixture (e.g., acetonitrile, ethanol, or ethyl acetate/hexane).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of method is often empirical and may require screening of various conditions. For instance, crystals of (3-Aminophenyl)methanol were successfully obtained by the slow evaporation of an acetonitrile solution.[3]

  • Causality: The slow change in solvent conditions allows the molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice, which is essential for coherent X-ray diffraction.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.

  • Methodology:

    • A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[1]

    • The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.

    • The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Causality: Cooling the crystal enhances the quality of the diffraction data by reducing atomic motion, leading to a more precise electron density map. The rotation of the crystal ensures that all possible diffraction planes are sampled.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to generate and refine a molecular model.

  • Methodology:

    • The positions and intensities of the diffraction spots are used to determine the unit cell parameters and space group of the crystal.

    • Initial phases for the structure factors are determined using direct methods or Patterson methods.

    • An initial electron density map is calculated, from which a preliminary molecular model is built.

    • The model is then refined against the experimental data using least-squares methods to optimize atomic positions, bond lengths, and bond angles.

  • Causality: This iterative process of model building and refinement aims to achieve the best possible fit between the calculated and observed diffraction data, resulting in a highly accurate and detailed molecular structure.

Visualizing the Workflow: X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization of [3-(Methylamino)phenyl]methanol Mounting Crystal Mounting Crystallization->Mounting Select single crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Process diffraction data Refinement Structure Refinement Solution->Refinement Validation Final Structural Model Refinement->Validation

Caption: Workflow for X-ray crystallographic analysis.

Data Insights: What X-ray Crystallography Reveals

The output of a successful X-ray crystallography experiment is a wealth of precise structural information. For the related compound, (3-Aminophenyl)methanol, the analysis revealed:

ParameterValue for (3-Aminophenyl)methanol[3]
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensionsa = 4.7977 Å, b = 6.2954 Å, c = 21.6341 Å
Bond LengthsC-C (aromatic): ~1.38-1.40 Å, C-N: ~1.40 Å, C-O: ~1.43 Å
Bond AnglesEndocyclic C-C-C angles: 119.50° - 121.04°
Intermolecular InteractionsN-H···O and O-H···N hydrogen bonds forming a 2D framework

This level of detail is invaluable for understanding solid-state packing, intermolecular forces, and the precise conformation of the molecule.

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical methods offer complementary and crucial information, especially when suitable crystals cannot be obtained. These techniques are often faster and can be performed on non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of [3-(Methylamino)phenyl]methanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).[4]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY and HSQC for more complex structures.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assign signals to specific atoms and establish the connectivity of the molecule.

Expected Spectroscopic Data for [3-(Methylamino)phenyl]methanol:

TechniqueExpected Chemical Shifts (δ, ppm)Key Features
¹H NMR~7.2-6.7 (aromatic C-H), ~4.6 (CH₂OH), ~3.7 (NH), ~2.8 (NCH₃), ~2.5 (OH)Aromatic protons will show splitting patterns characteristic of a 1,3-disubstituted benzene ring. The -OH and -NH protons may be broad and their chemical shifts can be concentration-dependent.
¹³C NMR~150 (C-N), ~140 (C-CH₂OH), ~129-112 (aromatic C-H and C-C), ~64 (CH₂OH), ~30 (NCH₃)The number of distinct signals will confirm the number of chemically non-equivalent carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Expected FTIR Data for [3-(Methylamino)phenyl]methanol:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (alcohol)3400-3200 (broad)Stretching
N-H (secondary amine)3500-3300 (sharp to medium)Stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=C (aromatic)1600-1450Stretching
C-O (alcohol)1260-1000Stretching
C-N (amine)1340-1020Stretching
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula.

Expected Mass Spectrometry Data for [3-(Methylamino)phenyl]methanol (C₈H₁₁NO):

ParameterExpected Value
Molecular Weight137.18 g/mol [5]
Monoisotopic Mass137.0841 g/mol [5]
[M+H]⁺ (High Resolution)138.0913 m/z
Visualizing the Workflow: Spectroscopic & Spectrometric Analysis

spec_workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry Sample [3-(Methylamino)phenyl]methanol Sample NMR_Acq ¹H & ¹³C NMR Acquisition Sample->NMR_Acq FTIR_Acq FTIR Spectrum Acquisition Sample->FTIR_Acq MS_Acq Mass Spectrum Acquisition Sample->MS_Acq NMR_Data Connectivity & Environment Data NMR_Acq->NMR_Data Structure_Confirmation Comprehensive Structure Validation NMR_Data->Structure_Confirmation FTIR_Data Functional Group Identification FTIR_Acq->FTIR_Data FTIR_Data->Structure_Confirmation MS_Data Molecular Weight & Formula Confirmation MS_Acq->MS_Data MS_Data->Structure_Confirmation

Caption: Integrated workflow for spectroscopic and spectrometric analysis.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked.

FeatureX-ray CrystallographyNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment, stereochemistry in solutionFunctional groupsMolecular weight, elemental formula
Sample State Single crystalSolutionSolid, liquid, gasSolid, liquid, gas
Sample Amount Micrograms to milligramsMilligramsMicrograms to milligramsNanograms to micrograms
Analysis Time Hours to daysMinutes to hoursMinutesMinutes
Key Advantage Unambiguous structure determinationDetailed information on structure in solutionRapid functional group identificationHigh sensitivity and mass accuracy
Key Limitation Requires high-quality single crystalsCan be complex for large molecules; less sensitiveProvides limited connectivity informationDoes not provide stereochemical or conformational data

Conclusion: A Synergistic Approach to Structural Validation

While X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule like [3-(Methylamino)phenyl]methanol, a comprehensive and trustworthy validation relies on a suite of analytical techniques. NMR, FTIR, and mass spectrometry provide crucial, complementary data that, when combined, create a self-validating system for structural elucidation. For researchers in drug development and chemical synthesis, mastering these techniques and understanding their interplay is essential for advancing scientific discovery with confidence and precision.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.